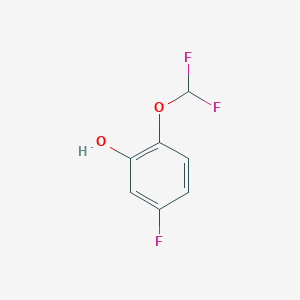

2-(Difluoromethoxy)-5-fluorophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F3O2 |

|---|---|

Molecular Weight |

178.11 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-fluorophenol |

InChI |

InChI=1S/C7H5F3O2/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7,11H |

InChI Key |

AEEDSLDHTNLFCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)O)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Difluoromethoxy 5 Fluorophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site for many transformations, acting as a proton donor, a nucleophile upon deprotonation, and a directing group for aromatic substitution. Its direct substitution is generally not feasible as the hydroxyl group is a poor leaving group libretexts.org. However, its acidic nature allows for deprotonation to form a highly nucleophilic phenoxide ion, which is central to its reactivity.

Upon treatment with a base, 2-(Difluoromethoxy)-5-fluorophenol is readily converted to its corresponding phenoxide anion. This phenoxide is an effective oxygen-centered nucleophile and can participate in various nucleophilic substitution reactions, most notably the Williamson ether synthesis. In this reaction, the phenoxide attacks an alkyl halide or other substrate with a good leaving group (e.g., a tosylate) in an SN2 reaction to form an aryl ether.

The efficiency of the reaction depends on the nature of the alkylating agent, with primary halides being the most effective due to the steric sensitivity of SN2 reactions.

The Mitsunobu reaction provides a powerful and mild method for the conversion of alcohols into esters, ethers, and other functional groups, with a key feature being the inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org In this context, this compound can serve as the acidic pronucleophile that attacks an activated alcohol. wikipedia.orgencyclopedia.pub

The reaction is initiated by the formation of a betaine (B1666868) intermediate from triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgencyclopedia.pub This intermediate deprotonates the phenol (B47542), and the resulting phenoxide subsequently displaces the activated hydroxyl group of an alcohol substrate. organic-chemistry.org This application is particularly useful for synthesizing complex aryl ethers under neutral conditions, avoiding the need for strong bases to pre-form the phenoxide. encyclopedia.pubmdpi.com

Beyond the specific examples above, the phenolic hydroxyl group readily undergoes etherification and esterification.

Etherification: As detailed, the primary method for ether synthesis is the Williamson ether synthesis, where the phenoxide displaces a leaving group on an alkyl substrate. Another key method is the Mitsunobu reaction, which couples the phenol with a primary or secondary alcohol. organic-chemistry.org Research has also demonstrated the difluoromethylation of phenols using S-(difluoromethyl)sulfonium salts, where phenoxides act as effective nucleophiles to capture the difluorocarbene, forming a difluoromethyl ether. sci-hub.se

Esterification: The phenol can be converted to its corresponding ester through reaction with acyl chlorides or carboxylic anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. This transformation, known as acylation, is a fundamental method for protecting the hydroxyl group or for synthesizing aryl ester products.

The following table summarizes common etherification and esterification reactions for this compound.

| Reaction Type | Reactants | Reagents | Product Type |

| Williamson Ether Synthesis | This compound + Alkyl Halide (R-X) | Base (e.g., K₂CO₃, NaH) | Aryl Alkyl Ether |

| Mitsunobu Reaction | This compound + Alcohol (R-OH) | PPh₃, DEAD/DIAD | Aryl Alkyl Ether |

| Esterification / Acylation | This compound + Acyl Chloride (RCOCl) | Base (e.g., Pyridine) | Aryl Ester |

| Esterification / Acylation | This compound + Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | Aryl Ester |

Reactivity of the Aromatic Ring System

The substitution pattern on the aromatic ring of this compound is controlled by the electronic nature of the three existing substituents: the hydroxyl (-OH), the difluoromethoxy (-OCHF₂), and the fluoro (-F) groups.

In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are dictated by the substituents present on the benzene (B151609) ring. lumenlearning.com Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. libretexts.org

Hydroxyl (-OH): This is a strongly activating group and an ortho-, para-director. lumenlearning.com The oxygen's lone pairs strongly donate electron density into the ring via resonance (+R effect), which outweighs its inductive withdrawal (-I effect). This significantly increases the nucleophilicity of the ring and stabilizes the carbocation intermediate formed during ortho and para attack. organicchemistrytutor.com

Fluoro (-F): Halogens are a unique class. They are deactivating due to their strong -I effect but are ortho-, para-directing because their +R effect, while weak, preferentially stabilizes the intermediates for ortho and para substitution. csbsju.eduyoutube.com

The predicted directing effects for an incoming electrophile (E⁺) are summarized below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -OH | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -OCHF₂ | C2 | -I (Strongly Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -F | C5 | -I (Strongly Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

Given the powerful activating nature of the hydroxyl group, substitution is expected to occur predominantly at position 6 (ortho to -OH) and position 4 (para to -OH).

Building on the principles of electrophilic substitution, the aromatic ring can undergo several functionalization reactions. Standard examples include:

Halogenation: Introduction of a bromine or chlorine atom, typically at the C4 or C6 position, using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although the presence of the deactivating fluoro and difluoromethoxy groups, along with potential coordination of the Lewis acid catalyst with the phenolic oxygen, can complicate these reactions.

Beyond classical EAS, modern synthetic methods offer other routes for functionalization. The fluorine atom at C5, while generally unreactive, could potentially be activated for nucleophilic aromatic substitution or transition-metal-mediated C-F bond activation under specific conditions. researchgate.net Furthermore, the phenolic hydroxyl can be converted into a triflate (-OTf), a versatile leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position.

Influence of Fluorine and Difluoromethoxy Substituents on Reactivity

The reactivity of the phenol ring in this compound is a complex interplay of the electronic and steric properties of three distinct substituents: the activating hydroxyl (-OH) group, and the deactivating difluoromethoxy (-OCF₂H) and fluorine (-F) groups. The hydroxyl group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. openstax.org Conversely, the fluorine atom and the difluoromethoxy group are electron-withdrawing and tend to deactivate the ring.

Electronic Effects on Ring Activation/Deactivation

The electronic character of the aromatic ring in this compound is modulated by a combination of inductive and resonance effects from its substituents. The hydroxyl group at the C1 position is a strong activating group, donating electron density to the ring through resonance, thereby making the ortho and para positions more nucleophilic and susceptible to electrophilic attack. openstax.orgyoutube.com

The difluoromethoxy group (-OCF₂H) at the C2 position is also a significant deactivator. The presence of two highly electronegative fluorine atoms on the methoxy (B1213986) group results in a potent electron-withdrawing inductive effect. researchgate.netnuph.edu.ua Studies using ¹⁹F NMR have determined the Hammett constants for the difluoromethoxy group, confirming it acts as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua The positive values for its inductive (σI) and resonance (σR) constants indicate its electron-withdrawing nature. nuph.edu.ua The CF₂OCH₃ group combines the electron-withdrawing properties of a difluoromethyl moiety with the electronic nature of a methoxy substituent, resulting in a notable balance of field and resonance effects. researchgate.netnuph.edu.ua The electron-withdrawing nature of the fluorine atoms also decreases the electron density on the adjacent oxygen atom, which in turn reduces its ability to donate electrons to the aromatic ring via resonance, a contrast to a simple methoxy group. mdpi.com

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -OH | +0.25 | -0.66 | Strongly Activating (Resonance Dominates) |

| -F | +0.51 | -0.34 | Deactivating (Induction Dominates) |

| -OCF₂H | +0.22 | +0.07 | Moderately Deactivating (Induction and Resonance are Withdrawing) |

Data synthesized from multiple sources for comparative purposes. nih.govnuph.edu.ua

Steric Effects on Reaction Regioselectivity

Steric hindrance plays a critical role in determining the outcome of reactions involving this compound. numberanalytics.comnumberanalytics.com The spatial arrangement of the substituents around the aromatic ring influences the accessibility of each position to incoming reagents.

The most significant steric influence comes from the difluoromethoxy group located at the C2 position, ortho to the hydroxyl group. This group is considerably bulkier than a hydrogen atom or even a fluorine atom. mdpi.com X-ray crystallography studies on related aromatic compounds containing a difluoromethoxy group have shown that it often adopts an orthogonal orientation relative to the plane of the aromatic ring. nih.gov This conformation further increases its steric profile, effectively shielding the C3 position and, to a lesser extent, the C1 position.

In electrophilic aromatic substitution reactions, the hydroxyl group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. However, the C2 position is already occupied. The C6 position, while electronically activated by the hydroxyl group, is adjacent to the bulky difluoromethoxy group at C2, creating significant steric hindrance that would likely disfavor an attack at this site. youtube.com

Therefore, the most probable site for electrophilic attack is the C4 position. This position is:

Electronically activated : It is para to the strongly activating hydroxyl group.

Sterically accessible : It is the most remote from the bulky difluoromethoxy group at C2.

| Position | Electronic Influence from -OH | Electronic Influence from -F and -OCF₂H | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Meta (Weakly affected) | Ortho to -OCF₂H, Meta to -F | High (Shielded by -OCF₂H) | Very Low |

| C4 | Para (Strongly activated) | Ortho to -F, Para to -OCF₂H | Low | High (Most favored) |

| C6 | Ortho (Strongly activated) | Para to -F, Ortho to -OH | High (Adjacent to -OCF₂H) | Low |

Role of 2 Difluoromethoxy 5 Fluorophenol in Organic Synthesis

A Versatile Building Block in Complex Molecule Construction

In the field of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. ossila.comtenovapharma.com 2-(Difluoromethoxy)-5-fluorophenol fits this description, serving as a foundational component for introducing two distinct fluorine-containing motifs into a target molecule. The presence of the difluoromethoxy (-OCF₂H) group is particularly noteworthy, as it can act as a lipophilic hydrogen-bond donor and a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate. ossila.com

Precursor for Fluorinated Heterocycles

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals. The introduction of fluorine into these rings can significantly enhance their biological activity. bldpharm.com Fluorinated phenols are valuable starting materials for synthesizing such heterocycles. For instance, the phenolic hydroxyl group can be used as a nucleophile in reactions to form oxygen-containing heterocycles or can be transformed into other functional groups to facilitate different cyclization strategies.

While direct examples of this compound being used to synthesize specific heterocycles are not extensively detailed in readily available literature, the general synthetic routes for creating fluorinated heterocycles often rely on precursors with similar functionalities. tenovapharma.comazurewebsites.net The reactivity of the phenolic ring, activated by the hydroxyl group and influenced by the fluoro-substituents, allows for various electrophilic substitution or cross-coupling reactions to build up the heterocyclic system.

Scaffold for Novel Chemical Entities

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a robust phenyl scaffold that is pre-decorated with synthetically valuable fluorine groups. In drug discovery, a strategy known as "scaffold hopping" involves replacing the core of a known active compound with a different scaffold to discover new chemical entities with improved properties.

The 2-(difluoromethoxy)-5-fluorophenyl core can be seen as a privileged scaffold for several reasons. The difluoromethoxy group can enhance metabolic stability by blocking sites prone to oxidative metabolism, a common issue with methoxy (B1213986) groups. The additional fluorine atom further modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets. bldpharm.com Medicinal chemists can utilize this scaffold, building upon it by modifying the phenolic hydroxyl group or by performing reactions at the remaining open positions on the aromatic ring to generate libraries of novel compounds for screening.

Synthetic Utility in the Preparation of Advanced Intermediates

Beyond its direct incorporation as a building block, this compound can be used to prepare other, more complex, synthetic intermediates. The phenolic -OH group is a versatile handle for a wide range of chemical transformations. For example, it can undergo etherification reactions to attach other molecular fragments.

One key transformation for phenols is their conversion into aryl triflates, which are excellent substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would transform the 2-(difluoromethoxy)-5-fluorophenyl moiety from a nucleophilic species into an electrophilic one, opening up a different set of synthetic possibilities for connecting it to other parts of a target molecule. This strategy allows for the construction of complex biaryl structures or the introduction of carbon-based substituents onto the fluorinated ring.

Design Principles for Incorporating Fluorinated Phenols into Target Molecules

The decision to incorporate a fluorinated phenol (B47542) like this compound into a target molecule is guided by several key principles of medicinal chemistry and chemical synthesis.

First, the introduction of fluorine is often a strategy to enhance biological potency and metabolic stability. The difluoromethoxy group, in particular, is used to replace a metabolically vulnerable methoxy group, preventing O-demethylation and improving the half-life of a drug. The fluorine atom on the ring can also increase binding affinity to target proteins by participating in favorable electrostatic interactions. ossila.com

Second, the synthesis must be feasible. The construction of the aryl difluoromethyl ether itself is a critical step. Modern methods often employ a difluorocarbene precursor that reacts with the phenol under basic conditions. ossila.com The choice of reagents and conditions is crucial to achieve a good yield without unwanted side reactions.

Third, the position of the fluorine substituents is critical. The ortho-difluoromethoxy group and the meta-fluorine atom in the title compound create a specific electronic environment on the phenyl ring. This influences the pKa of the phenolic proton and the regioselectivity of subsequent reactions on the ring. Chemists must consider how this substitution pattern will affect the desired synthetic transformations and the final properties of the molecule. For example, nucleophilic aromatic substitution reactions are generally favored when powerful electron-withdrawing groups are present, and the fluorine atoms contribute to this effect.

By understanding these principles, chemists can strategically employ this compound and related structures to design and synthesize novel molecules with tailored properties for applications in medicine and beyond.

Theoretical and Computational Investigations of 2 Difluoromethoxy 5 Fluorophenol

Electronic Structure Analysis and Molecular Orbitals

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. For 2-(Difluoromethoxy)-5-fluorophenol, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine substituents governs its electronic landscape.

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. joaquinbarroso.com

For aromatic compounds, the HOMO-LUMO gap is significantly influenced by the nature of the substituents on the ring. In this compound, the hydroxyl (-OH) group acts as an electron-donating group, which tends to raise the energy of the HOMO. Conversely, the fluorine atom and the difluoromethoxy (-OCHF₂) group are electron-withdrawing, which tends to lower the energy of the LUMO. This combined effect is expected to result in a moderate HOMO-LUMO gap.

Computational studies on similar substituted phenols using Density Functional Theory (DFT) provide a basis for estimating these values. researchgate.net For instance, the introduction of electron-withdrawing groups on a phenol (B47542) ring generally leads to a decrease in the HOMO-LUMO gap. The energy of this gap can be calculated using various levels of theory, with methods like B3LYP being commonly employed. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high, influenced by the -OH group | General principles of substituent effects on aromatic systems |

| LUMO Energy | Relatively low, influenced by -F and -OCHF₂ groups | General principles of substituent effects on aromatic systems |

| HOMO-LUMO Gap (ΔE) | Moderate | Inferred from studies on substituted phenols and aromatic compounds researchgate.netresearchgate.net |

| Reactivity | Expected to be moderately reactive | Correlation between HOMO-LUMO gap and chemical reactivity joaquinbarroso.com |

Charge Distribution and Dipole Moments

The charge distribution within this compound is highly polarized due to the presence of electronegative oxygen and fluorine atoms. The oxygen of the hydroxyl group and the fluorine atoms of the difluoromethoxy group and the aromatic ring will exhibit partial negative charges, while the adjacent carbon and hydrogen atoms will have partial positive charges.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are largely dictated by the rotational freedom around the C-O bonds and the potential for intramolecular hydrogen bonding.

Hydrogen Bonding Characteristics of the Phenolic Group and Difluoromethoxy Group

A key structural feature of this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the phenolic -OH group and one of the fluorine atoms or the oxygen atom of the adjacent -OCHF₂ group. Theoretical and spectroscopic studies on 2-halophenols have shown that the strength of such intramolecular hydrogen bonds is generally weak, particularly in the case of 2-fluorophenol. rsc.org However, in 2-methoxyphenol (guaiacol), a notable intramolecular hydrogen bond exists between the phenolic hydrogen and the methoxy (B1213986) oxygen. nih.govresearchgate.net

Given the proximity of the difluoromethoxy group to the hydroxyl group in the ortho position, an intramolecular hydrogen bond is plausible. This interaction would likely involve the phenolic hydrogen and the oxygen atom of the difluoromethoxy group, forming a five-membered ring. The presence of this hydrogen bond would stabilize a specific planar conformation of the molecule.

Torsional Potential and Rotational Barriers

Rotation around the C(aryl)-O(ether) bond in this compound will have a specific energy profile with distinct minima and transition states. Computational studies on related molecules like difluoroacetamides and N-benzhydrylformamides have shown that rotational barriers can be significant, often in the range of 20-23 kcal/mol for formyl group rotation. nih.govmdpi.com

For the difluoromethoxy group, the rotational barrier is influenced by steric hindrance from the adjacent hydroxyl group and electronic interactions with the aromatic ring. Theoretical studies on 4-fluoro(trifluoromethoxy)benzene have indicated that conformations where the C-O-C plane is perpendicular to the benzene (B151609) ring are often energetically favored. acs.org In the case of this compound, the intramolecular hydrogen bond would likely favor a more planar arrangement. The barrier to rotation would represent the energy required to break this hydrogen bond and overcome any steric repulsion.

Table 2: Predicted Conformational and Interaction Properties

| Property | Predicted Characteristic | Basis of Prediction |

| Intramolecular H-Bond | Likely present between phenolic -OH and -OCHF₂ oxygen | Analogy with 2-methoxyphenol nih.govresearchgate.net |

| Favored Conformation | Planar or near-planar due to H-bonding | General principles of conformational analysis |

| Rotational Barrier (C-O) | Moderate to high | Inferred from studies on related substituted aromatics nih.govmdpi.comacs.org |

Spectroscopic Property Predictions (e.g., NMR, IR, Raman)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the phenolic proton, and the proton of the difluoromethoxy group. The chemical shift of the phenolic proton would be influenced by the presence of the intramolecular hydrogen bond. The ¹⁹F NMR spectrum is particularly informative, with expected signals for the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group. Computational methods using DFT can predict ¹⁹F NMR chemical shifts with reasonable accuracy, often with a mean absolute deviation of around 2-3 ppm. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra are determined by the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound would include:

O-H stretching: A broad band in the IR spectrum, with its frequency lowered from the typical free -OH range (around 3600 cm⁻¹) due to intramolecular hydrogen bonding.

C-F stretching: Strong IR absorptions characteristic of aryl-F and alkyl-F bonds.

C-O stretching: Bands associated with the phenolic and ether linkages.

Aromatic C-H and C=C stretching: A series of bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Simulations of IR and Raman spectra can be performed using computational software like Gaussian, which calculates the vibrational frequencies and intensities based on the optimized molecular geometry. youtube.comyoutube.com

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Predicted Feature | Expected Region/Value | Basis of Prediction |

| ¹H NMR | Phenolic proton signal | Downfield shift due to H-bonding | General NMR principles nih.gov |

| Aromatic proton signals | Complex splitting pattern | General NMR principles youtube.com | |

| ¹⁹F NMR | Aryl-F signal | Characteristic chemical shift for fluorophenols | Computational prediction methods nih.govnih.gov |

| -OCHF₂ signal | Distinct chemical shift for difluoromethoxy group | Computational prediction methods nih.govnih.gov | |

| IR Spectroscopy | O-H stretch | Broad, ~3200-3500 cm⁻¹ | Effect of intramolecular H-bonding |

| C-F stretches | Strong absorptions in the fingerprint region | General IR data for fluorinated compounds | |

| Raman Spectroscopy | Aromatic ring breathing modes | Strong, characteristic peaks | General Raman data for aromatic compounds |

Global Chemical Descriptors and Reactivity Predictions

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. A more negative chemical potential indicates a more stable compound. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger energy gap between the HOMO and LUMO results in greater hardness, indicating higher stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO).

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is calculated using the chemical potential and hardness: ω = μ² / (2η).

To illustrate the application of these concepts, the following table presents hypothetical yet representative global reactivity descriptors for a molecule structurally similar to this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |

| Energy Gap | ΔE | 5.62 |

| Chemical Potential | μ | -4.04 |

| Chemical Hardness | η | 2.81 |

| Global Softness | S | 0.356 |

| Electrophilicity Index | ω | 2.90 |

This table presents hypothetical data for illustrative purposes.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules, in particular, can exhibit substantial NLO responses. The NLO properties of a molecule are determined by its response to an applied electric field, which can be described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

The first hyperpolarizability (β) is a key indicator of the second-order NLO response of a molecule. A large β value is desirable for applications such as second-harmonic generation. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of new molecules. nih.govyoutube.com The magnitude of the first hyperpolarizability is strongly influenced by the molecular structure, including the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer. nih.gov

While a specific computational study on the NLO properties of this compound is not available in the reviewed literature, we can surmise its potential based on its structure. The difluoromethoxy group (-OCF₂) is electron-withdrawing, while the hydroxyl group (-OH) is an electron donor. The fluorine atom is also electron-withdrawing. The interplay of these groups on the benzene ring would be expected to induce a significant dipole moment and, consequently, a notable first hyperpolarizability.

For illustrative purposes, the following table shows hypothetical NLO properties for a molecule with a similar donor-acceptor structure, as would be calculated using DFT methods.

| Property | Symbol | Value |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 15 x 10⁻²⁴ esu |

| First Hyperpolarizability | βtot | 8.2 x 10⁻³⁰ esu |

This table presents hypothetical data for illustrative purposes.

Broader Impact of Fluorine and Difluoromethoxy Groups on Molecular Properties in Academic Research

Modulation of Acidity and Basicity

The high electronegativity of fluorine significantly impacts the acidity and basicity of nearby functional groups through the inductive effect. libretexts.org By withdrawing electron density, fluorine can increase the acidity of a molecule. For instance, the presence of fluorine atoms generally increases the acidity of carboxylic acid groups. libretexts.org This effect is dependent on the proximity of the fluorine atom to the acidic proton, with the influence decreasing as the distance increases. libretexts.org

Influence on Electrostatic Interactions

The carbon-fluorine (C-F) bond is highly polarized due to the significant difference in electronegativity between carbon and fluorine, creating a strong dipole moment. wikipedia.org This polarity is a key factor in how fluorinated molecules interact with their environment. The introduction of fluorine can lead to significant changes in a molecule's electrostatic potential surface, which governs non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. mdpi.commdpi.com

These electrostatic interactions are crucial for the binding of a drug molecule to its protein target. mdpi.com The strategic placement of fluorine atoms can enhance these interactions, leading to increased binding affinity and selectivity. mdpi.com Furthermore, the electrostatic properties of fluorine can influence a molecule's conformation and its ability to permeate biological membranes. nih.gov

Role in Conformational Control

Fluorine substitution can exert significant control over the three-dimensional shape of a molecule. beilstein-journals.orgnih.gov This conformational control arises from a combination of steric and stereoelectronic effects. The small size of the fluorine atom means it can often replace a hydrogen atom with minimal steric disruption. sci-hub.se However, the highly polarized nature of the C-F bond can lead to favorable stereoelectronic interactions, such as the gauche effect, which can stabilize specific conformations. nih.govrsc.org

Impact on Chemical Stability and Reactivity Mechanisms

The introduction of fluorine and difluoromethoxy groups can significantly alter the chemical stability and reactivity of a molecule. semanticscholar.org Fluorination can bring about new reactivities and transformations that are not observed in their non-fluorinated counterparts. rsc.org

One of the most notable effects of fluorination is the increased resistance to metabolic degradation. researchgate.net This is a critical factor in the development of pharmaceuticals, as it can lead to a longer biological half-life and reduced dosage requirements. nih.gov The difluoromethoxy group, for instance, can protect aromatic rings from oxidative or electrophilic attack, enhancing their stability against chemical and metabolic breakdown. researchgate.net

Resistance to Oxidative Processes via C-F Bond Strength

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. wikipedia.orgalfa-chemistry.com This inherent strength makes organofluorine compounds exceptionally resistant to oxidative processes. alfa-chemistry.com The C-F bond is difficult to cleave under mild conditions, which contributes to the high metabolic stability of many fluorinated drugs. nih.govsemanticscholar.org

The resistance to oxidation is a key reason why fluorinated compounds are widely used in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net By replacing a metabolically vulnerable C-H bond with a robust C-F bond, chemists can block common metabolic pathways, such as oxidation by cytochrome P450 enzymes. mdpi.com This strategy has been successfully employed to improve the pharmacokinetic profiles of numerous drug candidates. researchgate.net

Fluorine as a Bioisostere in Structural Analogues for Chemical Probes

In medicinal chemistry, the concept of bioisosterism—the substitution of an atom or group with another that has similar physical or chemical properties—is a powerful tool for drug design. tandfonline.comsci-hub.se Fluorine and fluorinated groups are frequently used as bioisosteres for other atoms and functional groups. selvita.comresearchgate.net

Due to its small size, fluorine is often considered a bioisostere of a hydrogen atom. researchgate.netsci-hub.se However, its high electronegativity also allows it to mimic a hydroxyl group in some contexts. The difluoromethyl group (CF2H) is a particularly versatile bioisostere and can serve as a replacement for a hydroxyl, thiol, or even a methyl group. researchgate.net The use of fluorine as a bioisostere allows for the fine-tuning of a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity, to create more effective and safer drugs and chemical probes. selvita.comresearchgate.netnih.gov

Future Research Directions in Difluoromethoxylated Fluorophenol Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated aromatic compounds, including difluoromethoxylated fluorophenols, has historically presented challenges. numberanalytics.com These challenges often revolve around issues of regioselectivity, chemoselectivity, and the use of harsh or expensive fluorinating agents. numberanalytics.com Future research in this area is poised to address these limitations through the development of more efficient, selective, and environmentally benign synthetic strategies.

A primary focus will be the development of novel fluorinating agents that offer improved reactivity and selectivity. numberanalytics.com This includes both electrophilic and nucleophilic fluorinating reagents. Furthermore, the application of transition metal-catalyzed fluorination reactions is a rapidly growing area that holds significant promise for the synthesis of complex fluorinated aromatics with high regioselectivity. numberanalytics.com Electrochemical fluorination is also emerging as a sustainable and cost-effective alternative to traditional methods. numberanalytics.com

Another key direction is the development of "green" synthetic processes that minimize environmental impact. This involves the use of safer, more abundant starting materials and the generation of non-toxic byproducts. eurekalert.org For instance, recent advancements have shown the efficient conversion of thiols and disulfides into sulfonyl fluorides using environmentally friendly reagents, a principle that could be adapted for the synthesis of other fluorinated compounds. eurekalert.org Enzymatic synthesis is another avenue gaining traction, offering the potential for highly selective fluorination under mild conditions. nih.gov Research into enzymes like fluorinases, which can directly form carbon-fluorine bonds, could revolutionize the synthesis of fluorinated compounds. nih.gov

| Synthetic Approach | Advantages | Research Focus |

| Novel Fluorinating Agents | Improved reactivity and selectivity | Development of new electrophilic and nucleophilic reagents. |

| Transition Metal Catalysis | High regioselectivity for complex molecules. | Exploring new catalysts and reaction conditions. |

| Electrochemical Fluorination | Sustainable and cost-effective. | Optimizing reaction parameters and scalability. |

| Green Chemistry Processes | Minimal environmental impact, use of safer reagents. | Designing syntheses with non-toxic byproducts. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions. | Discovering and engineering enzymes for C-F bond formation. nih.gov |

Exploration of Undiscovered Reactivity Pathways

The unique electronic properties imparted by the difluoromethoxy and fluoro substituents on the phenol (B47542) ring suggest a rich and largely unexplored reactivity landscape. Future research will undoubtedly focus on elucidating the reactivity of these compounds under various conditions and harnessing this reactivity for novel chemical transformations.

One area of interest is the photochemical behavior of difluoromethoxylated fluorophenols. Studies on related fluorinated phenols have shown that their photolysis rates and product distributions are highly dependent on factors like pH and the presence of other reagents. acs.orgresearchgate.net For example, the photolysis of (trifluoromethyl)phenols is significantly faster at higher pH. acs.org Understanding the photochemical stability and degradation pathways of 2-(difluoromethoxy)-5-fluorophenol will be crucial for its application in materials and environmental contexts.

Furthermore, the influence of the difluoromethoxy group on the acidity of the phenolic proton and the nucleophilicity of the phenoxide ion warrants detailed investigation. The electron-withdrawing nature of the fluorine atoms is expected to increase the acidity of the phenol compared to its non-fluorinated counterpart. This altered acidity will have profound implications for its participation in reactions such as ether and ester synthesis.

Advanced Computational Modeling for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. acs.orgnih.govclemson.edu For difluoromethoxylated fluorophenols, computational modeling can provide deep insights into their structure, electronics, and reactivity.

Density functional theory (DFT) calculations can be employed to predict various properties, including molecular geometries, electrostatic potentials, and NMR shifts. nih.govclemson.edu For instance, computational methods have been successfully used to predict the ¹⁹F NMR spectra of fluorinated organic compounds, which can be a powerful tool for product identification in complex reaction mixtures. nih.gov Molecular electrostatic potential (MEP) maps, generated from electron density calculations, can visualize the electron-rich and electron-poor regions of the molecule, offering clues about its reactivity towards electrophiles and nucleophiles. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission wavelengths of these compounds, which is crucial for designing new materials with specific optical properties, such as organic light-emitting diodes (OLEDs). clemson.edu Moreover, computational models can be used to study the effect of fluorine substitution on the acidity of phenols in both the gas phase and in solution, providing a theoretical framework for understanding their chemical behavior. acs.org

| Computational Method | Application for Difluoromethoxylated Fluorophenols |

| Density Functional Theory (DFT) | Prediction of geometry, electrostatic potential, NMR spectra. nih.govclemson.edu |

| Molecular Electrostatic Potential (MEP) Maps | Visualization of electron density to predict reactivity. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra for materials design. clemson.edu |

| Continuum Solvation Models | Studying the effect of solvent on properties like acidity. acs.org |

Integration into New Chemical Transformations

The ultimate goal of exploring the chemistry of this compound is to integrate it as a building block into new and useful chemical transformations. Its unique properties make it an attractive precursor for the synthesis of a wide range of value-added products.

In medicinal chemistry, the difluoromethoxy group is often used to enhance the metabolic stability and lipophilicity of drug candidates. Therefore, this compound could serve as a key intermediate in the synthesis of novel pharmaceuticals. For example, related fluorinated phenols have been incorporated into radioligands for imaging receptors in the brain. nih.gov

In materials science, the incorporation of fluorine can lead to polymers with enhanced thermal stability and chemical resistance. numberanalytics.comresearchgate.net The phenolic hydroxyl group of this compound provides a convenient handle for polymerization reactions, opening the door to the creation of novel fluoropolymers with tailored properties. Furthermore, its potential use in the synthesis of materials for organic light-emitting diodes (OLEDs) is an exciting avenue for future research. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethoxy)-5-fluorophenol, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and difluoromethylation steps. Key methods include:

- Electrophilic substitution : Introducing fluorine atoms onto the phenol ring using fluorinating agents like Selectfluor® under anhydrous conditions .

- Difluoromethylation : Reacting 5-fluorophenol with chlorodifluoromethane (ClCF2H) in the presence of a base (e.g., cesium carbonate) in polar aprotic solvents like DMF. Gas evolution during this step necessitates controlled conditions .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires precise stoichiometry and temperature control (e.g., 50–70°C for difluoromethylation) .

Q. How can structural and purity characterization be systematically performed for this compound?

Use a combination of:

- Spectroscopy : ¹⁹F NMR to confirm fluorine positions (δ −55 to −60 ppm for OCF2H groups) and LC-MS for molecular weight verification .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparisons against standards are critical .

- Elemental analysis : Validate empirical formula (C7H5F3O2) and detect trace impurities .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Moderate in polar solvents (e.g., DMSO, acetone) but limited in water. Prefer anhydrous storage to prevent hydrolysis of the difluoromethoxy group .

- Stability : Susceptible to oxidation under acidic or high-temperature conditions. Store at −20°C in amber vials under inert gas .

Advanced Research Questions

Q. How do structural modifications of the difluoromethoxy group impact biological activity?

- Lipophilicity : The OCF2H group enhances membrane permeability compared to non-fluorinated analogs. LogP values can be predicted via computational tools (e.g., Schrödinger’s QikProp) .

- Metabolic stability : Fluorine atoms reduce cytochrome P450-mediated degradation, as shown in comparative studies with trifluoromethoxy analogs .

- Target binding : Molecular docking simulations (e.g., AutoDock Vina) reveal hydrophobic interactions with enzyme active sites, such as tyrosine kinases .

Q. How can researchers resolve contradictions in reported enzymatic inhibition data?

Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (e.g., Tris vs. phosphate buffers) or co-solvents (DMSO concentration ≤1% recommended) .

- Compound stability : Pre-incubation stability checks (e.g., LC-MS monitoring) are essential to rule out degradation during assays .

- Positive controls : Use standardized inhibitors (e.g., staurosporine for kinases) to validate experimental setups .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- In vitro模拟 : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-MS/MS over 24 hours .

- Light sensitivity : Expose to UV (365 nm) and measure photodegradation kinetics using a quartz cuvette setup .

- Byproduct identification : HRMS and ²H isotope labeling to trace hydrolysis pathways (e.g., formation of 5-fluorocatechol) .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity against targets like COX-2 .

- Free-energy perturbation (FEP) : Predict binding affinity changes when replacing OCF2H with OCH2F or OCF3 .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .

Methodological Considerations

Q. What experimental controls are critical in enzyme inhibition assays?

- Blank controls : Solvent-only samples to exclude nonspecific binding.

- Negative controls : Use structurally similar but inactive analogs (e.g., 5-fluorophenol without OCF2H) .

- Replicate design : Minimum triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05) .

Q. How can researchers mitigate hazards during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.